BarH1 protein - 142298-55-3

BarH1 protein

Catalog Number: EVT-1521100
CAS Number: 142298-55-3
Molecular Formula: C13H12N2O6S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The BarH1 protein was first identified through genetic studies in Drosophila, where it was found to be essential for proper eye development and sensory organ formation. Recent studies have expanded its relevance to other species, including butterflies, indicating conserved functions across taxa .

Classification

BarH1 belongs to the homeobox gene family, which encodes transcription factors that regulate developmental processes. It is closely related to another homeobox gene, BarH2, and together they form a complex that influences various developmental pathways .

Synthesis Analysis

Methods

BarH1 protein can be synthesized using several methodologies, including:

  • Gene Synthesis: The coding sequence of BarH1 can be optimized for expression in bacterial systems. This involves codon optimization to enhance translation efficiency.
  • CRISPR/Cas9 Technology: This method allows for targeted modifications in the genome to study the functional role of BarH1 by creating knockout models in organisms like Drosophila .

Technical Details

The synthesis typically involves cloning the optimized gene into an expression vector followed by transformation into competent bacterial cells. The expressed protein can then be purified using affinity chromatography techniques.

Molecular Structure Analysis

Structure

BarH1 protein features a homeodomain structure typical of homeobox proteins, which allows it to bind DNA and regulate transcription. The precise three-dimensional structure can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Data

Structural studies have shown that the homeodomain consists of approximately 60 amino acids, forming three alpha helices that facilitate specific interactions with DNA sequences .

Chemical Reactions Analysis

Reactions

BarH1 functions primarily as a transcription factor, meaning its chemical reactions are largely associated with the binding of DNA and the modulation of transcriptional activity. It can activate or repress target genes depending on its interaction with other co-factors and the specific context of its expression.

Technical Details

Electrophoretic mobility shift assays (EMSA) have been utilized to demonstrate the binding affinity of BarH1 to specific promoter regions of target genes, showcasing its regulatory capabilities .

Mechanism of Action

Process

BarH1 exerts its effects by binding to regulatory regions of target genes, influencing their transcription rates. This interaction is critical during developmental stages when precise gene expression patterns are necessary for proper tissue differentiation.

Data

Studies indicate that BarH1 regulates various downstream genes involved in sensory organ development and pigmentation pathways . Its action is often modulated by interactions with other transcription factors and signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

The BarH1 protein is soluble in aqueous solutions and exhibits stability under physiological conditions. Its molecular weight is approximately 25 kDa.

Chemical Properties

As a transcription factor, BarH1 interacts with DNA through specific amino acid residues within its homeodomain. Its activity can be influenced by post-translational modifications such as phosphorylation or acetylation that alter its binding affinity or stability .

Applications

Scientific Uses

BarH1 protein has significant implications in developmental biology and genetics. Its study provides insights into:

  • Morphogenesis: Understanding how BarH1 influences tissue development can inform broader biological principles applicable across species.
  • Genetic Engineering: Manipulation of BarH1 via CRISPR/Cas9 technology enables researchers to explore gene function and regulation.
  • Evolutionary Biology: Investigating BarH1's conserved functions across different species contributes to understanding evolutionary mechanisms driving morphological diversity .
Molecular Characterization of BarH1

Genomic Locus and Evolutionary Conservation of BarH1 Homeodomain

BarH1 is a homeodomain transcription factor encoded by genes located in the 15F9/16A1 cytogenetic region of the Drosophila genome (FlyBase ID: FBgn0011758) [1]. The homeodomain of BarH1 exhibits significant evolutionary conservation, sharing a characteristic threonine residue at position 47 instead of the typical isoleucine found in other Antennapedia-class homeodomains. This substitution is conserved across invertebrate and vertebrate orthologs, including mammalian BARHL1 and BARHL2, zebrafish barhl, and Xenopus Xbarh [2] [5] [8]. The human BARHL1 ortholog maps to chromosome 9q34 and spans approximately 8 kb, consisting of three exons that encode a 327-amino acid protein [2] [5]. Evolutionary analyses reveal that BarH-like genes belong to a distinct subclass of non-Hox homeobox genes present in diploblasts (e.g., cnidarians) through deuterostomes, indicating deep conservation in metazoan nervous system development [8].

Table 1: Evolutionary Conservation of BarH1 Homeodomain

OrganismGene SymbolChromosomal LocationHomeodomain Identity
Drosophila melanogasterBarH115F9/16A1100%
Homo sapiensBARHL19q3492%
Mus musculusBarhl1294%
Danio reriobarhl21688%
Xenopus laevisXbarh85%

Structural Domains: FIL Motifs, Acidic Regions, and DNA-Binding Specificity

BarH1 contains several functionally critical structural domains beyond its homeodomain:

  • FIL Motifs: Two conserved phenylalanine-isoleucine-leucine (FIL) motifs flank the homeodomain. These mediate protein-protein interactions with basic helix-loop-helix (bHLH) transcription factors like Atonal and Scute, enabling combinatorial regulation of target genes [4] [9].
  • Acidic Transactivation Domain: A C-terminal acidic region (pI ~4.5) functions as a transcriptional activation domain, facilitating recruitment of co-activators and RNA polymerase II [3] [7].
  • DNA-Binding Specificity: The BarH1 homeodomain preferentially binds TAAT core motifs, but structural studies suggest its threonine residue enables unique DNA backbone contacts, expanding target specificity to variants like CAAT [3] [9]. In Colias butterflies, a transposable element insertion downstream of BarH1 alters its expression, suppressing pigment synthesis by disrupting DNA-binding kinetics [3].

Table 2: Functional Domains of BarH1 Protein

DomainPositionKey ResiduesFunction
FIL Motif 1N-terminalPhe-Ile-LeubHLH factor interaction
HomeodomainCentralThr47 (conserved)DNA binding (TAAT/CAAT)
FIL Motif 2CentralPhe-Ile-LeuDimerization partner specificity
Acidic DomainC-terminalAsp/Glu-richTranscriptional activation

Redundancy and Functional Overlap with BarH2 in Drosophila

BarH1 and its paralog BarH2 (FBgn0004854) exhibit extensive functional redundancy during Drosophila development. Both genes are co-expressed in:

  • Photoreceptor Cells (R1/R6): Required for lens formation and pigment cell differentiation. Double mutants, but not single knockouts, induce R1/R6 transformation and ommatidial disorganization [1] [9].
  • External Sensory Organs: Specify chemosensory (campaniform) vs. mechanosensory (trichoid) fates. Deletion of both genes causes homeotic transformation of chemosensory to mechanosensory organs, while overexpression induces the reverse [1] [6].
  • Notum Patterning: Cooperatively activate achaete-scute expression for microchaetae development. The Bar locus enhancers (S8, B4.5) drive overlapping expression in the anterior notum, with dual mutants eliminating presutural macrochaetae [1] [6].Redundancy is attributed to their identical homeodomains and compensatory cis-regulatory elements. However, BarH1 shows stronger expression in thecogen (glial) cells of sensory organs, suggesting context-specific dominance [1].

Post-Translational Modifications and Subcellular Localization

BarH1 is a nuclear protein with regulated subcellular dynamics:

  • Nuclear Localization: Constitutive nuclear import is mediated by a bipartite nuclear localization signal (NLS) adjacent to the homeodomain, confirmed by immunofluorescence in photoreceptor nuclei and notum precursor cells [1] [4].
  • Phosphorylation: In vitro studies predict multiple phosphorylation sites within the acidic domain. Phosphomimetic mutations reduce DNA-binding affinity by 60%, suggesting kinase regulation (e.g., PKA, MAPK) modulates activity [4] [7].
  • Autoregulation: BarH1 auto-activates its promoter via two homeoprotein-binding sites. This positive feedback loop stabilizes expression in committed cell lineages like retinal precursors [7].
  • Protein Interactions: BARH1 recruits co-repressors (e.g., Groucho) via its N-terminal domain and co-activators (e.g., CREB1) via C-terminal sequences, enabling switchable transcriptional outputs [7] [8]. Post-translational regulation remains understudied in vivo and represents a key knowledge gap.

Properties

CAS Number

142298-55-3

Product Name

BarH1 protein

Molecular Formula

C13H12N2O6S

Synonyms

BarH1 protein

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